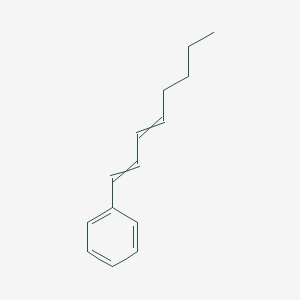
(Octa-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Octa-1,3-dien-1-yl)benzene is an organic compound that features a benzene ring substituted with an octadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octa-1,3-dien-1-yl)benzene typically involves the reaction of benzene with an appropriate octadienyl halide under Friedel-Crafts alkylation conditions. Common reagents include aluminum chloride (AlCl₃) as a catalyst, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation processes, with optimizations for yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or chromatography might be employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Octa-1,3-dien-1-yl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the double bonds into single bonds, resulting in a saturated alkylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups (NO₂) can be introduced using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂ gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: HNO₃, H₂SO₄, controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkylbenzene.
Substitution: Nitro-substituted benzene derivatives.
Scientific Research Applications
Chemistry
(Octa-1,3-dien-1-yl)benzene can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis and materials science.
Biology and Medicine
While specific applications in biology and medicine might be limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action for (Octa-1,3-dien-1-yl)benzene would depend on its specific application. In chemical reactions, the benzene ring and the octadienyl group can participate in various electrophilic and nucleophilic interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar in having a vinyl group attached to a benzene ring, but lacks the extended octadienyl chain.
Allylbenzene: Features an allyl group attached to benzene, shorter than the octadienyl group.
Phenylbutadiene: Contains a butadiene chain attached to benzene, similar in having conjugated double bonds.
Uniqueness
(Octa-1,3-dien-1-yl)benzene is unique due to its longer octadienyl chain, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This extended chain can influence the compound’s physical properties, such as boiling point and solubility, and its reactivity in various chemical transformations.
Properties
CAS No. |
39491-69-5 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
octa-1,3-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h5-13H,2-4H2,1H3 |
InChI Key |
CSKGZTSLEAMHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















